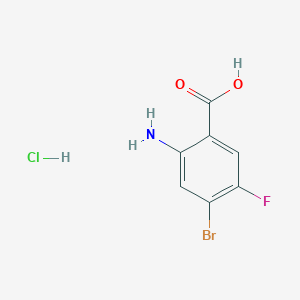

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride

Übersicht

Beschreibung

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is a compound that is related to 4-Bromo-2-fluorobenzoic acid and 2-Amino-5-fluorobenzoic acid . It is a halogen substituted benzoic acid and can be used as a biochemical reagent or organic compound for life science related research .

Synthesis Analysis

The synthesis of this compound involves several steps . It is synthesized from 2-fluoro-4-nitrotoluene . The concentrated residue of Enzalutamide is purified by SiO2 column chromatography using dichloromethane and acetone as mobile phase solvents to yield colorless crystals of Enzalutamide .Molecular Structure Analysis

The molecular formula of this compound is C7H6BrClFNO2 . The structure of the compound includes a benzene ring with bromine, fluorine, and an amino group attached to it .Chemical Reactions Analysis

The compound 4-Bromo-2-fluorobenzoic acid, which is related to this compound, may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Amination of 2-bromo-4-fluorobenzoic acid with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The molecular weight of the compound is 270.49 . The compound 2-amino-5-bromo-4-fluorobenzoic acid, which is related to this compound, has a boiling point of 343.6°C at 760 mmHg and a melting point of 215-217ºC .Wirkmechanismus

Target of Action

It is known to be a versatile compound used as a starting material or intermediate in the synthesis of pharmaceuticals .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s used in the synthesis of pharmaceuticals, which suggests it may play a role in various biochemical reactions .

Result of Action

As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound it contributes to .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is its high purity and stability. This makes it an ideal building block for the synthesis of various organic compounds. However, it is not soluble in water, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride in scientific research. One direction is the development of new materials using this compound as a building block. Another direction is the study of its mechanism of action and its potential use as a catalyst in various chemical reactions. Additionally, the synthesis of new pharmaceuticals and agrochemicals using this compound as a starting material is another potential direction for future research.

Conclusion:

In conclusion, this compound is an important building block for the synthesis of various organic compounds. Its high purity and stability make it an ideal choice for scientific research. Although there is limited information available on its biochemical and physiological effects, it is not known to have any toxic effects on humans or animals. There are several future directions for the use of this compound in scientific research, including the development of new materials, the study of its mechanism of action, and the synthesis of new pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of new materials and in the study of various chemical reactions.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Eigenschaften

IUPAC Name |

2-amino-4-bromo-5-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2.ClH/c8-4-2-6(10)3(7(11)12)1-5(4)9;/h1-2H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIWZFIPIBVNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiourea, N-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238528.png)

![8-((2,6-Difluorobenzyl)oxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3238561.png)

![Ethanone, 2,2,2-trifluoro-1-[3-hydroxy-3-(2-piperidinyl)-1-azetidinyl]-](/img/structure/B3238567.png)

![(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][[trisisopropylsilyl]oxy]methyl]pyrrolidine](/img/structure/B3238587.png)